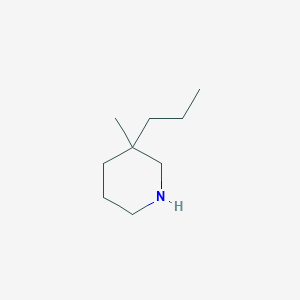

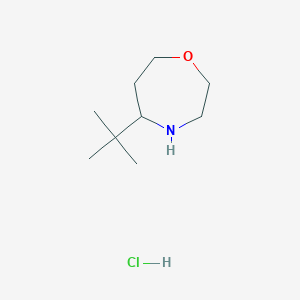

3-甲基-3-丙基哌啶

概述

描述

The compound 3-Methyl-3-propylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine. While the provided papers do not directly discuss 3-Methyl-3-propylpiperidine, they do provide insights into various substituted piperidines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These papers can help infer the characteristics of 3-Methyl-3-propylpiperidine by analogy.

Synthesis Analysis

The synthesis of substituted piperidines often involves the functionalization of the piperidine ring. For instance, 3-methylpiperidinium ionic liquids are synthesized from 3-methylpiperidine by reacting with 1-bromoalkanes or 1-bromoalkoxyalkanes to generate tertiary amines, followed by quaternisation reactions with methylating agents to yield quaternary salts . Similarly, the synthesis of N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines involves the synthesis of monomethylated and nonmethylated derivatives, followed by receptor binding assays to characterize their biological properties . These methods could potentially be adapted for the synthesis of 3-Methyl-3-propylpiperidine.

Molecular Structure Analysis

The molecular structure of substituted piperidines can be influenced by the substituents on the piperidine ring. For example, the conformation of the piperidine ring in 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives is affected by the interaction of the axial hydroxyl group with axial methyl groups, as evidenced by NMR and IR spectra . The crystal structures of various substituted piperidines, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, show that the piperidine ring adopts a chair conformation . These findings suggest that the molecular structure of 3-Methyl-3-propylpiperidine would likely also adopt a chair conformation with specific interactions depending on the substituents' positions.

Chemical Reactions Analysis

Substituted piperidines can undergo a variety of chemical reactions. For instance, the synthesis of triazolyl-substituted 3-aminopiperidines involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition . The reactivity of 3-Methyl-3-propylpiperidine would be expected to be influenced by the presence of the methyl and propyl groups, which could affect its nucleophilicity and electrophilicity in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted piperidines can vary widely. Ionic liquids based on the 3-methylpiperdinium cation core are reported to be extremely electrochemically stable and can be either low-melting solids or liquids at room temperature, depending on the substituents . The conformational preferences of N-methylpiperidine betaine and related compounds have been studied using computational methods, revealing the influence of electrostatic interactions on rotation barriers . These studies provide a basis for predicting that 3-Methyl-3-propylpiperidine would have its own unique set of physical and chemical properties, potentially including stability, melting point, and solubility characteristics.

科学研究应用

合成和药理特性

改善抗精神病特性的合成:开发了稳定同位素标记和碳-14标记的(S)-(-)-3-[3-(甲基磺酰基)苯基]-1-丙基哌啶盐酸盐的合成,也称为(-) -OSU-6162,显示出潜在的非典型抗精神病特性。该化合物是一种多巴胺自受体拮抗剂(Chaudhary & McGrath, 2000)。

多巴胺自受体活性与合成修饰:3-PPP(3-(3-羟基苯基)-1-正丙基哌啶)衍生物的研究表明尝试增强多巴胺自受体激动剂的效力。虽然并非所有修饰都能提高效力,但这表明在修饰哌啶结构以获得特定药理作用方面是一个活跃的研究领域(Kelly等人,1985)。

神经学研究和潜在治疗用途

帕金森病研究:研究探索了3-PPP异构体对运动行为的影响,特别是在帕金森病的背景下。例如,在MPTP处理的狨中研究了由这些异构体引起运动活动的变化,表明在神经系统疾病中潜在应用(Nomoto, Jenner, & Marsden, 1986)。

脑葡萄糖代谢研究:研究了3-PPP对映异构体对脑葡萄糖代谢的影响,显示出与神经阻滞剂相似,但与突触后激动剂不同。这表明在研究神经阻滞剂药物及其作用机制方面具有潜在意义(Palacios & Wiederhold, 1984)。

分子和机制见解

分子力学和受体选择性:使用分子力学计算几何构型和构象能的研究已被用来了解苯基哌啶系列的突触前多巴胺受体选择性的分子基础,包括类似于3-甲基-3-丙基哌啶的化合物。这提供了对这些化合物的分子相互作用和受体选择性的见解(Liljefors & Wikström, 1986)。

哌啶类化合物的合成:已经探索了各种取代的哌啶,包括与3-甲基-3-丙基哌啶相关的哌啶的合成和研究,以用于潜在的药物应用。这些研究有助于更广泛地了解哌啶衍生物的合成和性质(Prévost & Shipman, 2002)。

安全和危害

未来方向

While specific future directions for “3-Methyl-3-propylpiperidine” are not mentioned in the available literature, piperidine derivatives in general are a subject of ongoing research due to their importance in drug design . They are being studied for their potential applications in various therapeutic areas, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, and antipsychotic agents .

属性

IUPAC Name |

3-methyl-3-propylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-5-9(2)6-4-7-10-8-9/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAVWTMYJUJAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCNC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3-propylpiperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)